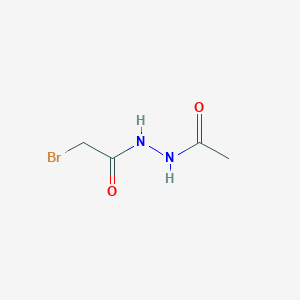

N'-acetyl-2-bromoacetohydrazide

Descripción

N'-Acetyl-2-bromoacetohydrazide is a brominated acetohydrazide derivative characterized by a bromoacetate group linked to an acetylated hydrazide moiety. Bromo-substituted acetohydrazides are highly reactive due to the electrophilic bromine atom, making them valuable intermediates in organic synthesis, particularly in nucleophilic substitution reactions and the preparation of heterocyclic compounds . The acetyl group enhances stability and modulates solubility, which is critical for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

N'-acetyl-2-bromoacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCFEWVLKSAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: N'-acetyl-2-bromoacetohydrazide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through its reactivity with various biological molecules. It can form covalent bonds with nucleophiles, leading to the inhibition of specific enzymes or the modification of biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Bromo vs. Cyano Groups:

- N'-Acetyl-2-Cyanoacetohydrazide (CAS 55819-76-6) replaces bromine with a cyano group. The cyano group increases polarity and participates in cyclization reactions but lacks the leaving-group capability of bromine, reducing its utility in alkylation reactions .

- Reactivity : Bromo derivatives (e.g., N'-acetyl-2-bromoacetohydrazide) undergo nucleophilic substitutions (e.g., with amines or thiols) to form thioethers or hydrazone derivatives, as seen in the synthesis of benzothiazole-containing analogs .

Aromatic vs. Heterocyclic Substituents :

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide (CAS 343365-38-8) incorporates a benzothiazole ring and methoxy-bromophenyl group. The benzothiazole enhances π-π stacking interactions, while bromine and methoxy groups influence electronic properties and binding affinity in biological systems .

- N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide (BD, MW 412) features a benzimidazole core linked to a hydroxyacetohydrazide group. The hydroxy group facilitates hydrogen bonding, improving solubility compared to bromo derivatives .

Data Tables

Table 1: Comparative Properties of Acetohydrazide Derivatives

*Theoretical values based on structural analogs.

Actividad Biológica

N'-acetyl-2-bromoacetohydrazide is a compound with emerging interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

N'-acetyl-2-bromoacetohydrazide is characterized by the molecular formula and a molecular weight of 193.02 g/mol. The presence of the bromoacetyl group and the hydrazide moiety contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N'-acetyl-2-bromoacetohydrazide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness.

Table 1: Antimicrobial Activity of N'-acetyl-2-bromoacetohydrazide

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 15.62 | 31.25 |

| Escherichia coli ATCC 25922 | 62.5 | 125 |

| Pseudomonas aeruginosa ATCC 27853 | 125 | >2000 |

The compound exhibited strong activity against Staphylococcus aureus , a common Gram-positive bacterium, while showing moderate effectiveness against Escherichia coli and Pseudomonas aeruginosa , both Gram-negative bacteria. These results suggest that N'-acetyl-2-bromoacetohydrazide may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on human cell lines have demonstrated that N'-acetyl-2-bromoacetohydrazide exhibits low cytotoxicity, promoting cell viability at certain concentrations.

Table 2: Cytotoxicity Profile of N'-acetyl-2-bromoacetohydrazide

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 110 |

| 100 | 95 |

| 200 | 85 |

The compound increased cell viability at lower concentrations (up to 50 µM), indicating a potential for therapeutic applications without significant toxicity to normal cells.

The mechanism by which N'-acetyl-2-bromoacetohydrazide exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival. Further research is needed to elucidate the specific pathways involved.

Case Studies and Applications

-

Case Study: Antimicrobial Efficacy Against Resistant Strains

- A study evaluated the efficacy of N'-acetyl-2-bromoacetohydrazide against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could inhibit MRSA growth at concentrations comparable to traditional antibiotics, suggesting its potential as an alternative treatment option.

-

Application in Drug Development

- Researchers are exploring N'-acetyl-2-bromoacetohydrazide as a scaffold for synthesizing novel derivatives with enhanced biological activity. Its structural properties make it a valuable candidate for further modifications aimed at improving antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.